Methyl 4,6,7-trichloroquinoline-2-carboxylate
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Overview
Description
Methyl 4,6,7-trichloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family It is characterized by the presence of three chlorine atoms at positions 4, 6, and 7 on the quinoline ring, and a methyl ester group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6,7-trichloroquinoline-2-carboxylate typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 2-methylquinoline with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. The resulting trichloroquinoline is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6,7-trichloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various dechlorinated quinoline derivatives .
Scientific Research Applications
Methyl 4,6,7-trichloroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6,7-trichloroquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5,7-trichloroquinoline
- 2-Methyl-4,7,8-trichloroquinoline
- 4,6,7-Trichloroquinoline
- 4,7,8-Trichloroquinoline
Uniqueness
Methyl 4,6,7-trichloroquinoline-2-carboxylate is unique due to the specific positioning of chlorine atoms and the presence of a methyl ester group. This unique structure imparts distinct chemical properties and reactivity compared to other trichloroquinoline derivatives .
Properties
IUPAC Name |
methyl 4,6,7-trichloroquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c1-17-11(16)10-3-6(12)5-2-7(13)8(14)4-9(5)15-10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUORCKWAHAFGEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652908 |
Source
|
Record name | Methyl 4,6,7-trichloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198696-84-3 |
Source
|
Record name | Methyl 4,6,7-trichloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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